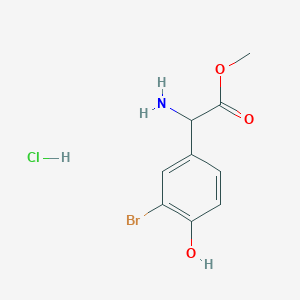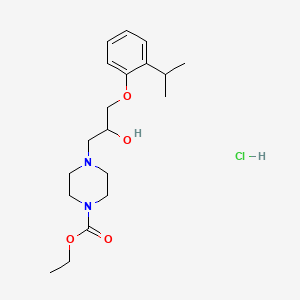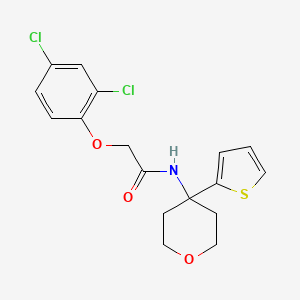
2-(2,4-dichlorophenoxy)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenoxy)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide, also known as DTTA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of herbicides known as aryloxyphenoxypropionates, and has been shown to have a variety of biochemical and physiological effects.
科学的研究の応用
Crystal Structure Analysis
Research into similar compounds, such as 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide, has shown that their crystal structures are characterized by a combination of hydrogen bonds and interactions like C—Cl⋯π(arene) and C—I⋯π(arene). These interactions link the molecules into complex sheets, which is crucial for understanding the molecular arrangement and potential applications in material science (Narayana et al., 2016).
Nonlinear Optical Properties
Studies on similar acetamide structures have revealed significant nonlinear optical properties, making them suitable for applications in photonic devices like optical switches, modulators, and optical energy applications. This is particularly relevant for understanding the dynamic and static optical behavior of these compounds (Castro et al., 2017).
Synthesis and Transformation
Research into acetamide derivatives has identified various synthesis pathways and base-catalyzed ring transformations. This knowledge can be applied to the synthesis of 2-(2,4-dichlorophenoxy)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide, providing insights into its chemical behavior and potential modifications for specific applications (Sápi et al., 1997).
Coordination Complexes and Antioxidant Activity
The synthesis of coordination complexes from acetamide derivatives has been explored, revealing their potential in forming supramolecular architectures. These complexes exhibit significant antioxidant activity, indicating potential applications in pharmaceuticals and biochemistry (Chkirate et al., 2019).
Synthesis of Diverse Derivatives
Acetamide compounds have been utilized in the synthesis of a wide range of derivatives, including heterocyclic compounds, which have shown potential as antioxidants. This demonstrates the versatility of these compounds in synthesizing biologically active molecules (Prabakaran et al., 2021).
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(4-thiophen-2-yloxan-4-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO3S/c18-12-3-4-14(13(19)10-12)23-11-16(21)20-17(5-7-22-8-6-17)15-2-1-9-24-15/h1-4,9-10H,5-8,11H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHSJUULHJSWCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

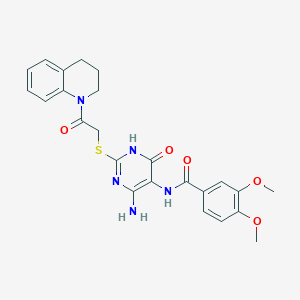
![2-(3-Methylpyrazin-2-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2393532.png)
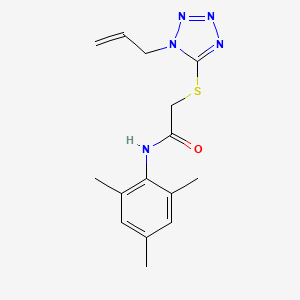
![4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-(2-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B2393534.png)
![6-cyclopropyl-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2393537.png)
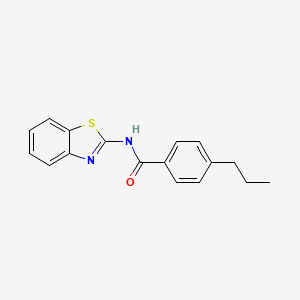
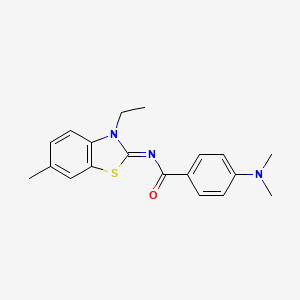

![5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2393546.png)
![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2393548.png)

